Cinacalcet hydrochloride is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). [, , , ] This receptor, found on the surface of parathyroid glands, plays a crucial role in regulating calcium homeostasis. [, , ] Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion. [, , , , ] This mechanism makes cinacalcet a subject of interest in scientific research, particularly in the fields of endocrinology, nephrology, and bone metabolism.
Cinacalcet is classified as a small molecule drug and belongs to the category of calcimimetics. Its chemical structure is characterized by a naphthyl group and a trifluoromethylphenyl moiety, which contribute to its pharmacological properties. The compound is synthesized from readily available starting materials, making it feasible for large-scale production in pharmaceutical applications.
The synthesis of Cinacalcet hydrochloride involves several key steps that can be executed through various methods. One notable approach includes:
Cinacalcet has a complex molecular structure that can be represented by its chemical formula, C_22H_24F_3N. The molecular weight is approximately 361.43 g/mol.
The three-dimensional structure of Cinacalcet allows it to effectively bind to the calcium-sensing receptor, which is crucial for its mechanism of action.
Cinacalcet undergoes various chemical reactions during its synthesis and degradation processes:
These reactions are critical for both the synthesis and stability assessment of Cinacalcet.
This mechanism makes Cinacalcet an effective treatment option for managing conditions associated with elevated parathyroid hormone levels.
These properties are essential for understanding how Cinacalcet behaves in pharmaceutical formulations and its storage requirements.
Cinacalcet is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other metabolic disorders related to calcium homeostasis .
Cinacalcet hydrochloride (brand names Sensipar®/Mimpara®) represents a landmark achievement in targeted drug design as the first allosteric modulator of a G protein-coupled receptor (GPCR) approved for clinical use [5] [1]. Its development stemmed from efforts to target the calcium-sensing receptor (CaSR), a critical regulator of systemic calcium homeostasis identified in the 1980s–1990s. The discovery challenge lay in targeting a receptor whose physiological ligand is an inorganic ion (Ca²⁺), providing no structural template for traditional ligand-based drug design [5].
High-throughput screening of small-molecule libraries identified phenylalkylamine compounds that potentiated CaSR activation by calcium. Subsequent medicinal chemistry optimization yielded Cinacalcet, a second-generation calcimimetic with enhanced potency and selectivity. Its chemical structure, (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, enables allosteric binding within the CaSR’s transmembrane domain, increasing receptor sensitivity to extracellular calcium [5] [6]. This mechanism reduces parathyroid hormone (PTH) secretion within hours by suppressing parathyroid chief cell activity [1].
Regulatory milestones include:
Table 1: Key Milestones in Cinacalcet Development
Year | Development Phase | Significance |
---|---|---|
1990s | CaSR identification | Validated target for modulating PTH secretion |
1996 | First calcimimetic screen | Identified lead compound (R-568) |
2002 | Phase III CKD trials | Demonstrated PTH/Ca/P reductions in dialysis patients |
2004 | US/EU regulatory approval | First-in-class allosteric GPCR drug for HPT |
2011 | Indication expansion | Included parathyroid carcinoma & primary HPT |
Cinacalcet’s therapeutic value lies in its ability to address complex mineral dysregulations across multiple endocrine and renal disorders:
Secondary Hyperparathyroidism in CKD
In dialysis-dependent CKD, Cinacalcet significantly improves biochemical end points:
Parathyroid Carcinoma and Refractory Primary HPT
For inoperable parathyroid carcinoma or primary HPT, Cinacalcet provides biochemical control:
Emerging Off-Label Applications
Academic research supports novel uses:
Table 2: Therapeutic Applications and Biochemical Responses
Condition | Key Biochemical Effects | Clinical Relevance |
---|---|---|
CKD with secondary HPT | ↓ PTH (56–65%), ↓ Ca×P product (49–65%) | Reduced vascular calcification risk |
Parathyroid carcinoma | ↓ Serum calcium (60% normocalcemia rate) | Palliative control of hypercalcemia |
MEN1-associated primary HPT | ↓ Calcium, ↓ PTH (stable at 40 weeks) | Alternative to repeated parathyroidectomy |
PTHrP-mediated hypercalcemia | ↑ Fractional calcium excretion (3.7%→7.0%) | Rescue therapy when antiresorptives fail |
HVDRR | ↓ PTH, ↑ phosphate, normalized ALP | Resolution of rickets & avoidance of IV calcium |
Comparative Effectiveness Studies
Cardiovascular Outcomes
Real-world evidence from marginal structural models indicates:
Molecular Pharmacology Advances
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7